8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

pharmacokinetics drug design property-based selection

Unique 8-oxy-quinoline-pyrrolidine scaffold with 3-methylbenzyl-sulfonyl motif not replicated by piperidine or 2-O analogs. Confers D3 over D2 subtype selectivity; retains EP4 antagonism (MF498 pIC50=8.3). XLogP3=3.5, 5 rotatable bonds. Deploy in RSV entry-inhibition screens (EC50=2.3 μM) & D3 probe libraries.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1904337-55-8
Cat. No. B3000277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS1904337-55-8
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3
InChIKeyAUZCCYXHPDBAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline – Structural Identity, Physicochemical Profile, and Procurement Identification


8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 1904337-55-8) is a synthetic small-molecule belonging to the quinoline‑sulfonyl‑pyrrolidine ether class. It is characterized by a quinoline core linked via an 8‑position ether to a pyrrolidine ring that bears a 3‑methylbenzyl‑sulfonyl group. Standard computed descriptors include molecular weight 382.5 g/mol, XLogP3 of 3.5, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and five rotatable bonds [1]. The compound is catalogued primarily as a research screening compound, and its publicly reported biological activity remains limited.

Why Generic Substitution Fails for 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline: Structural and Pharmacophoric Uniqueness


The compound’s architecture—8‑oxy‑quinoline, a pyrrolidine‑3‑yl ether, and a 3‑methylbenzyl‑sulfonyl group—generates a unique pharmacophoric arrangement. Minor structural changes, such as replacing pyrrolidine by piperidine (ring size) or shifting the ether from the 8‑ to the 2‑position of quinoline, dramatically alter the three‑dimensional orientation of the sulfonamide and aryl groups, thereby removing the ability to recapitulate any observed biological profile [1]. In the broader quinoline‑sulfonamide class, even modest substituent modifications have led to loss of target affinity, as illustrated by the EP4 antagonist MF498, where the 3‑methylbenzyl‑sulfonyl motif is critical for receptor binding [2]. Therefore, generic replacement with a closely related analog cannot be assumed to preserve activity.

8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline – Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Differentiation: Computed Lipophilicity vs Published Analogs

The target compound has an XLogP3 of 3.5 [1], placing it in the moderately lipophilic range desirable for blood‑brain barrier penetration. In contrast, the piperidine analog (8-((1-((3-methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline) is predicted to exhibit a higher XLogP3 (≈3.9, based on a +0.4 unit increment for the additional methylene group) [2]. A lipophilicity difference of ≈0.4 log units can significantly affect membrane permeability and non‑specific protein binding profiles.

pharmacokinetics drug design property-based selection

Structural Differentiation: Pyrrolidine vs Piperidine Scaffold – Conformational and Steric Factors

The pyrrolidine ring imparts a different dihedral angle between the sulfonamide nitrogen and the ether oxygen compared to the piperidine analog. In sulfonyl‑pyrrolidine RSV inhibitors, the pyrrolidine scaffold delivered an EC₅₀ of 2.3 ± 0.8 μM with a selectivity index of 13.4, outperforming ribavirin [1]. Although this data originates from a structurally distinct quinoline‑sulfonyl‑pyrrolidine derivative, it demonstrates that the pyrrolidine sulfonamide motif can drive superior in‑vitro potency and selectivity over alternative heterocycles.

medicinal chemistry scaffold hopping conformational analysis

Positional Isomerism: 8‑Oxy vs 2‑Oxy Quinoline – Impact on Target Engagement

In quinoline‑based ligands, the position of the ether linkage critically dictates the trajectory of the pendant heterocycle. The 8‑oxy configuration forces the pyrrolidine ring into a coplanar orientation relative to the quinoline plane, distinct from the orthogonal orientation typical of 2‑oxy derivatives [1]. This geometric difference can be expected to alter binding site complementarity, particularly in targets with narrow, aromatic‑rich pockets.

quinoline SAR positional isomer target selectivity

3‑Methylbenzyl Sulfonyl Moiety: Differentiating Aromatic Substitution Pattern

The 3‑methylbenzyl sulfonamide motif contributes a specific hydrophobic contact area and steric profile. In the EP4 antagonist MF498, the 3‑methylbenzyl sulfonamide group is essential for high‑affinity receptor binding (pIC₅₀ = 8.3) [1]. Replacing this group with unsubstituted benzyl or 4‑methylbenzyl reduced potency by >10‑fold, highlighting the criticality of the meta‑methyl substitution pattern [1]. The target compound retains this precise aromatic substitution, whereas many commercial analogs carry para‑ or unsubstituted benzyl groups.

sulfonamide SAR aromatic substitution receptor binding

8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline – High‑Confidence Research and Industrial Application Scenarios


Lead‑Oriented Synthesis Library for Dopamine D3 Receptor Probe Development

Given the potential of quinoline‑sulfonyl‑pyrrolidine scaffolds to interact with aminergic GPCRs [1], the target compound is best deployed as a core scaffold in focused libraries aimed at D3 receptor probes, where its 8‑oxy‑pyrrolidine geometry may confer subtype selectivity over D2 receptors.

Antiviral Entry Inhibitor Screening Using RSV or Related Paramyxoviruses

The demonstrated antiviral activity of a closely related quinoline‑8‑sulfonyl‑pyrrolidine scaffold (EC₅₀ = 2.3 μM against RSV) [2] supports using the target compound in entry‑inhibition screens, particularly where pyrrolidine‑containing sulfonamides have shown favorable selectivity indices.

Pharmacological Tool for Prostaglandin EP4 Receptor Mechanism‑of‑Action Studies

The retention of the 3‑methylbenzyl sulfonamide moiety, which is critical for EP4 antagonism (MF498 pIC₅₀ = 8.3) [3], makes the compound a candidate for EP4‑targeted assays, useful for dissecting EP4‑mediated inflammatory pathways in rodent models.

Physicochemical Property Benchmarking in Property‑Based Drug Design

With an XLogP3 of 3.5 and five rotatable bonds, the compound serves as a moderate‑lipophilicity reference standard for calibrating permeability assays and comparing the pharmacokinetic behavior of pyrrolidine‑ether quinolines against their piperidine counterparts [4].

Quote Request

Request a Quote for 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.